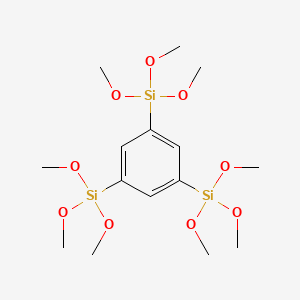
(Benzene-1,3,5-triyl)tris(trimethoxysilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(trimethoxysilyl)benzene is an organosilicon compound characterized by a benzene ring substituted with three trimethoxysilyl groups at the 1, 3, and 5 positions. This compound is notable for its applications in materials science, particularly in the synthesis of advanced materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trimethoxysilyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tribromobenzene with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups .
Industrial Production Methods: Industrial production of 1,3,5-tris(trimethoxysilyl)benzene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: 1,3,5-Tris(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases to accelerate the reaction.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes and water.
科学的研究の応用
1,3,5-Tris(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of silica-based materials, such as aerogels and xerogels, which have applications in thermal insulation and catalysis.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.
Nanotechnology: Utilized in the fabrication of nanostructured materials with unique optical and electronic properties.
作用機序
The mechanism of action of 1,3,5-tris(trimethoxysilyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups. The hydrolysis reaction generates silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of silica-based materials and surface coatings .
類似化合物との比較
1,3-Bis(triethoxysilyl)benzene: Similar to 1,3,5-tris(trimethoxysilyl)benzene but with two triethoxysilyl groups instead of three trimethoxysilyl groups.
1,3,5-Tris(trimethylsiloxy)benzene: Contains trimethylsiloxy groups instead of trimethoxysilyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Tris(trimethoxysilyl)benzene is unique due to its three trimethoxysilyl groups, which provide multiple sites for hydrolysis and condensation reactions. This makes it particularly useful in the synthesis of highly cross-linked silica-based materials and advanced surface coatings .
特性
CAS番号 |
138329-37-0 |
|---|---|
分子式 |
C15H30O9Si3 |
分子量 |
438.65 g/mol |
IUPAC名 |
[3,5-bis(trimethoxysilyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C15H30O9Si3/c1-16-25(17-2,18-3)13-10-14(26(19-4,20-5)21-6)12-15(11-13)27(22-7,23-8)24-9/h10-12H,1-9H3 |
InChIキー |
DCFWIEDRKAPOAB-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC(=CC(=C1)[Si](OC)(OC)OC)[Si](OC)(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


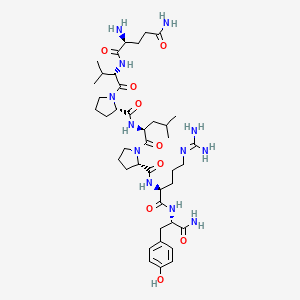
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
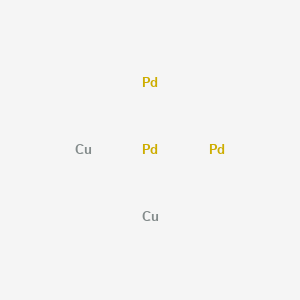
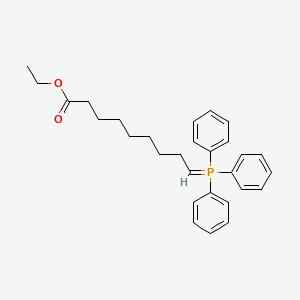
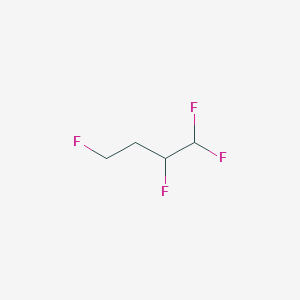
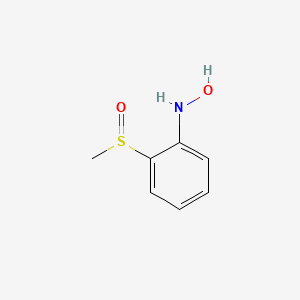
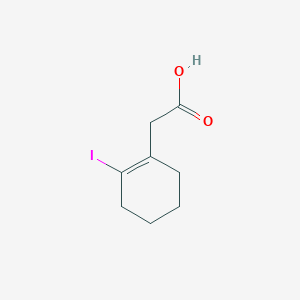
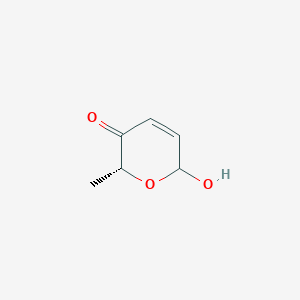

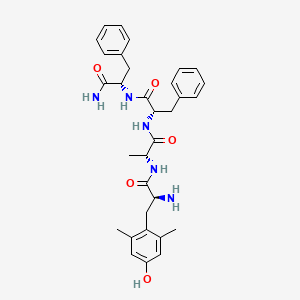
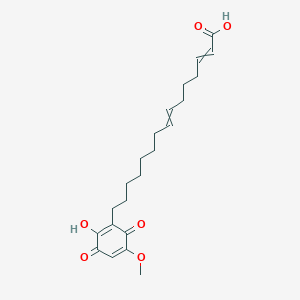
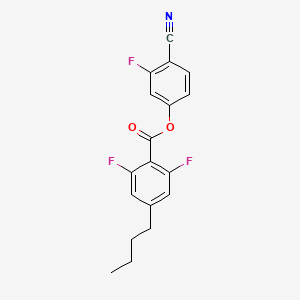
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
